molecular formula C12H9FOS B3164760 1-[5-(3-Fluorophenyl)-2-thienyl]ethanone CAS No. 893735-08-5

1-[5-(3-Fluorophenyl)-2-thienyl]ethanone

Cat. No.: B3164760
CAS No.: 893735-08-5
M. Wt: 220.26 g/mol
InChI Key: XBGDMCHHTGOOFL-UHFFFAOYSA-N
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Description

1-[5-(3-Fluorophenyl)-2-thienyl]ethanone is a fluorinated aromatic ketone containing a thiophene ring substituted with a 3-fluorophenyl group. Its molecular structure combines the electron-withdrawing fluorine atom at the meta position of the phenyl ring with the sulfur-containing thiophene moiety, imparting unique electronic and steric properties. These compounds are frequently utilized as intermediates in organic synthesis, particularly in the development of heterocyclic systems such as oxadiazoles, pyrazolines, and triazoles, which have applications in medicinal chemistry and materials science .

Properties

IUPAC Name

1-[5-(3-fluorophenyl)thiophen-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FOS/c1-8(14)11-5-6-12(15-11)9-3-2-4-10(13)7-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBGDMCHHTGOOFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(3-Fluorophenyl)-2-thienyl]ethanone typically involves the reaction of 3-fluorobenzaldehyde with thiophene-2-carboxylic acid under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF). The mixture is then subjected to heating to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 1-[5-(3-Fluorophenyl)-2-thienyl]ethanone.

Chemical Reactions Analysis

Types of Reactions

1-[5-(3-Fluorophenyl)-2-thienyl]ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.

Scientific Research Applications

1-[5-(3-Fluorophenyl)-2-thienyl]ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1-[5-(3-Fluorophenyl)-2-thienyl]ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

The following comparison focuses on structurally related ethanone derivatives, emphasizing substituent effects, synthetic pathways, and biological activities.

Structural Analogues and Substituent Effects
Compound Name Substituents/Modifications Key Properties/Applications Reference
1-[5-(4-Methoxyphenyl)-2-thienyl]ethanone 4-Methoxy group on phenyl ring Higher electron density due to methoxy donor; used in ligand synthesis for metal complexes .
1-[3-Amino-5-(4-chlorophenyl)-2-thienyl]ethanone Amino group at thiophene-C3; 4-chlorophenyl substituent Enhanced reactivity for nucleophilic substitutions; potential antimicrobial precursor .
1-(3-Fluorophenyl)-2-morpholino-2-thioxoethanone Morpholino-thioxo group at ketone position Inhibits phosphoglycerate dehydrogenase (PHGDH); studied for anticancer activity .
1-{5-[4-Fluorophenyl]-thiophen-2-yl}ethanone derivatives Oxadiazole linkage with 4-fluorophenyl-thiophene Demonstrated moderate anticancer activity against MCF7 and HepG2 cell lines .
1-(4-Fluorophenyl)-2-triazolyl-thioethanone Triazole-thioether linkage; 4-fluorophenyl group Explored as allosteric modulators of mGlu5 receptors in neurological studies .

Key Observations :

  • Electron-withdrawing vs. donating groups : The 3-fluorophenyl group in the target compound likely reduces electron density at the thiophene ring compared to methoxy-substituted analogues, influencing reactivity in cyclization or coupling reactions .
  • Positional effects : The meta-fluorine (3-fluorophenyl) may confer distinct steric and electronic properties compared to para-substituted derivatives (e.g., 4-fluorophenyl), affecting binding affinity in biological targets .
Pharmacokinetic and Physicochemical Comparisons
  • Lipophilicity : The 3-fluorophenyl group may increase logP compared to hydroxylated analogues (e.g., 1-(4-hydroxyphenyl) derivatives), impacting membrane permeability .

Biological Activity

1-[5-(3-Fluorophenyl)-2-thienyl]ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. The presence of a fluorophenyl group and a thienyl moiety suggests that this compound may exhibit diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of 1-[5-(3-Fluorophenyl)-2-thienyl]ethanone, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C11H9FOS\text{C}_{11}\text{H}_{9}\text{FOS}

This structure includes a fluorinated phenyl group, which enhances lipophilicity and may improve the compound's interaction with biological targets. The thienyl group contributes to the molecule's overall reactivity and potential for forming π-π interactions with biomolecules.

1-[5-(3-Fluorophenyl)-2-thienyl]ethanone is believed to exert its biological effects through several mechanisms:

  • Receptor Interaction : The compound may interact with various receptors, influencing signaling pathways involved in inflammation and cell survival.
  • Antioxidant Activity : Similar indole derivatives have shown protective effects against oxidative stress, indicating potential antioxidant properties.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes, contributing to its therapeutic potential.

Antimicrobial Activity

Research indicates that derivatives of thienyl compounds often exhibit significant antimicrobial properties. For example, studies have shown that related compounds possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli:

CompoundMIC (µg/mL)Target Organism
1-[5-(3-Fluorophenyl)-2-thienyl]ethanoneTBDTBD
5-(3-chlorophenyl)-2,3-dihydro-1H-indole15.6Cryptococcus neoformans
5-(3-bromophenyl)-2,3-dihydro-1H-indole28S. aureus

The exact MIC for 1-[5-(3-Fluorophenyl)-2-thienyl]ethanone needs further investigation but is expected to be competitive based on related compounds .

Anticancer Activity

Indole and thienyl derivatives have been explored for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit tumor growth:

  • Case Study : A study on similar thienyl compounds demonstrated significant cytotoxicity against various cancer cell lines, suggesting that 1-[5-(3-Fluorophenyl)-2-thienyl]ethanone could exhibit similar effects .

Pharmacokinetics

Understanding the pharmacokinetics of 1-[5-(3-Fluorophenyl)-2-thienyl]ethanone is crucial for evaluating its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) will determine its efficacy in vivo:

  • Absorption : The lipophilicity imparted by the fluorinated phenyl group may enhance absorption.
  • Metabolism : Metabolic stability is expected due to the presence of the fluorine atom, which can protect against enzymatic degradation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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